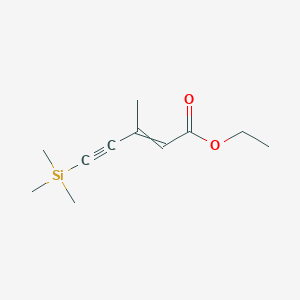
Ethyl 3-methyl-5-(trimethylsilyl)pent-2-en-4-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-methyl-5-(trimethylsilyl)pent-2-en-4-ynoate is an organic compound characterized by its unique structure, which includes a trimethylsilyl group, an ethyl ester, and a conjugated enyne system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-5-(trimethylsilyl)pent-2-en-4-ynoate typically involves the reaction of ethyl propiolate with trimethylsilylacetylene in the presence of a base, such as potassium tert-butoxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired enyne ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-methyl-5-(trimethylsilyl)pent-2-en-4-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enyne system to alkanes or alkenes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: TBAF is frequently used to remove the trimethylsilyl group, allowing for further functionalization.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of various functionalized derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Ethyl 3-methyl-5-(trimethylsilyl)pent-2-en-4-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 3-methyl-5-(trimethylsilyl)pent-2-en-4-ynoate involves its reactivity towards various chemical reagents. The trimethylsilyl group acts as a protecting group, stabilizing reactive intermediates and facilitating selective reactions. The enyne system allows for diverse transformations, including cycloadditions and cross-coupling reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-trimethylsilylpent-2-en-4-ynoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 3-(trimethylsilyl)propiolate: Lacks the methyl group at the 3-position.
3-methyl-5-(trimethylsilyl)pent-4-yn-2-ol: Contains a hydroxyl group instead of an ester.
Uniqueness
Ethyl 3-methyl-5-(trimethylsilyl)pent-2-en-4-ynoate is unique due to its combination of a trimethylsilyl group, an ethyl ester, and a conjugated enyne system. This combination provides a versatile platform for various chemical transformations and applications in research and industry .
Propriétés
Numéro CAS |
211060-30-9 |
|---|---|
Formule moléculaire |
C11H18O2Si |
Poids moléculaire |
210.34 g/mol |
Nom IUPAC |
ethyl 3-methyl-5-trimethylsilylpent-2-en-4-ynoate |
InChI |
InChI=1S/C11H18O2Si/c1-6-13-11(12)9-10(2)7-8-14(3,4)5/h9H,6H2,1-5H3 |
Clé InChI |
LWQQDRNQVCVBPA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C(C)C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



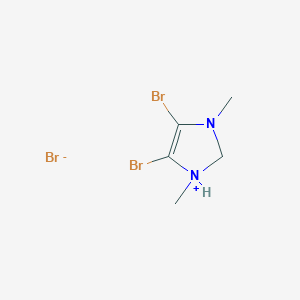

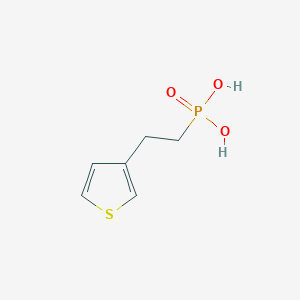
![4,4'-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]dipyridine](/img/structure/B14243913.png)
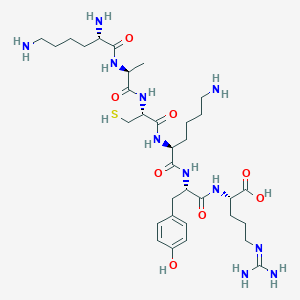

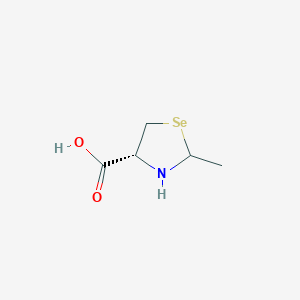
![N-[(E)-1H-Indol-3-ylmethylidene]-4-iodoaniline](/img/structure/B14243956.png)
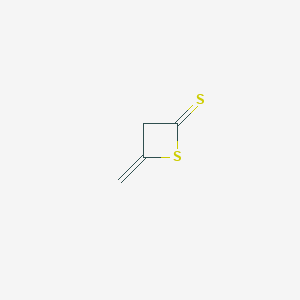
![Benzoic acid, 3,3'-[1,3-phenylenebis(carbonylimino)]bis-, dimethyl ester](/img/structure/B14243962.png)



